REACTION_CXSMILES
|
[OH:1][C:2]1[CH:25]=[CH:24][C:5]2[C:6]([CH3:23])([CH3:22])[CH2:7][C:8]3([CH2:14][C:13]([CH3:16])([CH3:15])[C:12]4[CH:17]=[CH:18][C:19]([OH:21])=[CH:20][C:11]=4O3)O[C:4]=2[CH:3]=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C3C=CC=CC=3C3C2=CC=CC=3)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C(=O)C)=CC=1.OC1C=CC(C(=O)CCCCC(C2C=CC(O)=CC=2)=O)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC(C(C)(C)C2C=CC(O)=CC=2)=CC=1.CC(C)(C1C=CC(O)=CC=1)C1C=CC=C(C(C)(C)C2C=CC(O)=CC=2)C=1.OC1C=CC(C2C=CC(O)=CC=2)=CC=1.C1(C=CC(O)=CC=1)O.C1(C=CC=C(O)C=1)O>>[OH:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6]([CH3:23])([CH3:22])[CH2:7][C:8]32[C:17]2[C:12](=[CH:11][CH:20]=[C:19]([OH:21])[CH:18]=2)[C:13]([CH3:15])([CH3:16])[CH2:14]3)=[CH:24][CH:25]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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OC1=CC2=C(C(CC3(O2)OC2=C(C(C3)(C)C)C=CC(=C2)O)(C)C)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
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Name
|
trans-2,3-bis(4'-hydroxyphenyl)-2-butene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)O
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Name
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3,3-bis(4'-hydroxyphenyl)-2-butanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(C(C)=O)(C)C1=CC=C(C=C1)O
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Name
|
1,6-bis(4'-hydroxyphenyl)-1,6-hexanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(CCCCC(=O)C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=C(C=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC(C1=CC(=CC=C1)C(C1=CC=C(C=C1)O)(C)C)(C1=CC=C(C=C1)O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OC1=CC=C2C(CC3(C2=C1)CC(C1=CC=C(C=C13)O)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |